Fmoc-b-azido-a-Me-D-Ala-OH · BHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

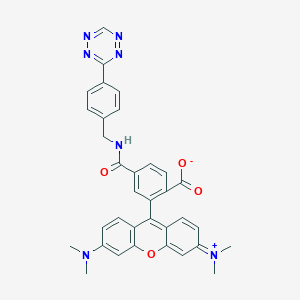

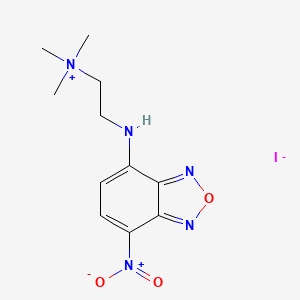

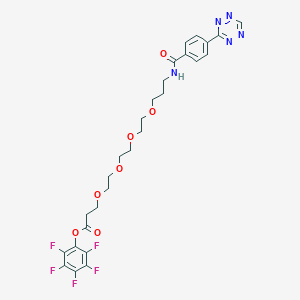

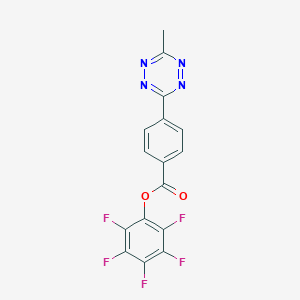

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is a chemical compound that has attracted considerable attention in the scientific community due to its diverse applications in various fields. It is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions .

Synthesis Analysis

The synthesis of “Fmoc-b-azido-a-Me-D-Ala-OH · BHA” involves a sequence of steps. The azido moiety should be introduced first, followed by the deprotection of the amino group and then by derivatization with Fmoc .Molecular Structure Analysis

The molecular weight of “Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is 549.63 g/mol . Its chemical formula is C₁₉H₁₈N₄O₄ · C₁₃H₁₃N .Chemical Reactions Analysis

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions .科学的研究の応用

Peptide Synthesis

“Fmoc-beta-azido-d-aib-oh bha” is a versatile reagent used in solid phase peptide synthesis . It’s a general N-terminal protected reagent , which means it’s used to prevent unwanted peptide bond formation at the N-terminus of the amino acid during the synthesis process .

Click Chemistry

The azido group in “Fmoc-beta-azido-d-aib-oh bha” allows it to undergo copper-mediated click chemistry reactions . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility, and it’s widely used in various fields of chemistry .

Synthesis of Azidopeptides

“Fmoc-beta-azido-d-aib-oh bha” can be used in the synthesis of azidopeptides . Azidopeptides are peptides that contain an azido group, and they have found a plethora of applications in peptide and protein chemistry .

Synthesis of Antifreeze Glycopeptides

This compound can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) . AFGPs are a type of glycoprotein that can prevent ice crystal growth, and they have potential applications in cryopreservation and organ transplantation .

Drug Delivery Applications

“Fmoc-beta-azido-d-aib-oh bha” can be used in the synthesis of stimuli-responsive multifunctional peptide gatekeepers for drug delivery applications . These gatekeepers can control the release of drugs in response to specific stimuli, improving the efficiency and specificity of drug delivery .

Synthesis of Triazole-linked Glycopeptides

This compound can be used in the synthesis of triazole-linked glycopeptides via Cu (I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) . Triazole-linked glycopeptides have potential applications in the development of vaccines and therapeutics .

作用機序

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions . It can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) .

Its molecular weight is 549.6 g/mol .

将来の方向性

“Fmoc-b-azido-a-Me-D-Ala-OH · BHA” has diverse applications due to its unique properties, making it valuable in various research fields. Its use in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) suggests potential applications in the development of new bioactive compounds .

特性

IUPAC Name |

(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFFMAXTTQMCNP-FSRHSHDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-azido-d-aib-oh bha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)